BenchChemオンラインストアへようこそ!

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate

Medicinal chemistry EGFR kinase inhibition Structure–activity relationship

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate (CAS 6148‑38‑5) is a synthetic small molecule belonging to the 4‑thiazolidinone class, characterized by a 2‑imino‑4‑oxothiazolidine core linked via an acetamido bridge to a para‑substituted ethyl benzoate ester. Its molecular formula is C₁₄H₁₅N₃O₄S, with a molecular weight of 321.35 g mol⁻¹, a computed XLogP3‑AA of 0.8, and a topological polar surface area (TPSA) of 137 Ų.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35 g/mol
CAS No. 6148-38-5
Cat. No. B6423208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate
CAS6148-38-5
Molecular FormulaC14H15N3O4S
Molecular Weight321.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2
InChIInChI=1S/C14H15N3O4S/c1-2-21-13(20)8-3-5-9(6-4-8)16-11(18)7-10-12(19)17-14(15)22-10/h3-6,10H,2,7H2,1H3,(H,16,18)(H2,15,17,19)
InChIKeySKMDQOQHCZFMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate (CAS 6148-38-5): Physicochemical Profile and Thiazolidinone Classification for Procurement


Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate (CAS 6148‑38‑5) is a synthetic small molecule belonging to the 4‑thiazolidinone class, characterized by a 2‑imino‑4‑oxothiazolidine core linked via an acetamido bridge to a para‑substituted ethyl benzoate ester [1]. Its molecular formula is C₁₄H₁₅N₃O₄S, with a molecular weight of 321.35 g mol⁻¹, a computed XLogP3‑AA of 0.8, and a topological polar surface area (TPSA) of 137 Ų [1]. The compound serves as both a pharmacologically relevant scaffold and a versatile synthetic intermediate for constructing more elaborate thiazolidinone‑based libraries aimed at kinase inhibition and anti‑proliferative discovery programs [2][3].

Why In‑Class Substitution Risks Performance Gaps: Regio‑ and Ester‑Dependent Differentiation of Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate


Within the 2‑imino‑4‑oxothiazolidine‑acetamido‑benzoate family, seemingly minor structural modifications—regiochemistry of the benzoate attachment (para vs. ortho), ester alkyl chain length (ethyl vs. methyl), and the oxidation state of the thiazolidinone ring—produce quantifiable differences in lipophilicity, hydrogen‑bonding capacity, and biological target engagement that preclude generic interchange [1][2]. For example, the para‑isomer places the ester moiety at a maximal distance from the thiazolidinone warhead, altering the geometry of kinase‑binding interactions relative to the ortho‑isomer; the ethyl ester imparts higher lipophilicity (computed XLogP3‑AA = 0.8) than the corresponding methyl ester, affecting membrane permeability and metabolic susceptibility; and replacement of the intact thiazolidinone ring by a simple chloroacetamido group (e.g., ethyl 4‑(2‑chloroacetamido)benzoate) eliminates the cyclic imino‑oxo pharmacophore required for EGFR kinase inhibitory activity demonstrated in class‑matched compounds [2][3]. These structure‑dependent properties translate directly into differential performance in cell‑based antiproliferative assays and in vitro kinase inhibition, making precise structural specification essential for reproducible research outcomes.

Quantitative Differential Evidence for Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate (6148‑38‑5) vs. Closest Analogs


Para‑ vs. Ortho‑Benzoate Regiochemistry: Impact on Kinase‑Binding Geometry and Antiproliferative Selectivity

In the thiazolidinone‑benzoate chemotype, the position of the ester‑bearing aromatic ring (para vs. ortho) governs the spatial orientation of the benzoate tail relative to the 2‑imino‑4‑oxothiazolidine warhead. In molecular docking studies against the EGFR kinase domain (PDB 1M17), para‑substituted analogs occupy the same binding pocket but adopt a distinct pose compared with ortho‑substituted congeners, resulting in differential hydrogen‑bond networks with the hinge region [1]. Although direct IC₅₀ data for the unsubstituted parent para‑compound are not available, the closest para‑substituted benzoate‑thiazolidinone (compound 5h, bearing an additional methoxy group) inhibited EGFR with an IC₅₀ of 0.098 ± 0.004 µM, whereas the ortho‑tetrahydrobenzothiophene‑based analog EU1794‑4 acts as an NMDA receptor negative allosteric modulator (NAM) with no reported EGFR activity . This orthogonal target‑engagement profile demonstrates that para‑ vs. ortho‑benzoate substitution is not interchangeable but diverts biological activity between kinase inhibition and ion‑channel modulation pathways.

Medicinal chemistry EGFR kinase inhibition Structure–activity relationship

Ethyl Ester vs. Methyl Ester: Lipophilicity and Potential Metabolic Stability Differentiation

The ethyl ester of the target compound imparts higher lipophilicity than the corresponding methyl ester analog. The computed XLogP3‑AA for ethyl 4‑(2‑(2‑imino‑4‑oxothiazolidin‑5‑yl)acetamido)benzoate is 0.8, compared with an XLogP3‑AA of approximately 0.3 for methyl 4‑(2‑(2‑imino‑4‑oxothiazolidin‑5‑yl)acetamido)benzoate (estimated by difference of one methylene unit, ΔLogP ≈ 0.5 per CH₂) [1]. This LogP shift of ~0.5 log units is biopharmaceutically relevant: it can improve passive membrane permeability by approximately 1.5‑ to 2‑fold (based on the pH‑partition hypothesis) while also moderately increasing CYP‑mediated metabolic lability of the ester group, providing a tunable parameter for medicinal chemistry optimization [2]. No direct comparative metabolic stability data exist for this specific compound pair, but the class‑level relationship between ester chain length and half‑life in human liver microsomes is well established for benzoate ester prodrugs.

Drug metabolism Pharmacokinetics Lead optimization

Intact Thiazolidinone Ring vs. Chloroacetamido Precursor: Presence of the 2‑Imino‑4‑oxothiazolidine Pharmacophore Enables Kinase Inhibition

Ethyl 4‑(2‑chloroacetamido)benzoate, a common synthetic precursor, lacks the cyclic 2‑imino‑4‑oxothiazolidine moiety present in the target compound. In the thiazolidinone‑benzoate series reported by Eldaly et al. (2023), only compounds containing the intact 4‑thiazolidinone ring exhibited measurable EGFR kinase inhibition; the most potent analog (5h) achieved an IC₅₀ of 0.098 µM, whereas the open‑chain chloroacetamido intermediate showed no detectable kinase inhibitory activity at concentrations up to 10 µM [1][2]. The thiazolidinone ring provides two hydrogen‑bond donor/acceptor sites (imino NH and oxo group) that anchor the ligand within the EGFR ATP‑binding pocket, a pharmacophoric feature absent in the chloroacetamido precursor . This qualitative absence‑of‑activity difference underscores that the thiazolidinone heterocycle is not a passive linker but an essential pharmacophoric element.

Medicinal chemistry Pharmacophore modeling EGFR inhibition

Antiproliferative Activity Against HepG2, MCF‑7, and HeLa Cell Lines: Class‑Level Evidence with Preferential Cancer Cell Selectivity

A closely related series of para‑substituted benzoate‑thiazolidinones (5a–j, 7a–h, 9a–j) was evaluated by MTT assay against HepG2 (liver), MCF‑7 (breast), and HeLa (cervical) cancer cell lines. The most active members (5c, 5h) exhibited GI₅₀ values in the low micromolar range and showed no significant cytotoxicity toward normal WI‑38 fibroblasts at equimolar concentrations (selectivity index >10) [1][2]. While the unsubstituted parent compound (CAS 6148‑38‑5) was not individually profiled in this study, it serves as the minimal scaffold from which these active analogs were derived, and its intrinsic physicochemical properties (LogP 0.8, TPSA 137 Ų, 2 HBD, 5 HBA) place it within the favorable drug‑like space occupied by the active compounds [3]. This scaffold‑level validation supports its use as a core intermediate for generating focused libraries with anticipated anticancer activity.

Cancer biology Cytotoxicity MTT assay

High‑Impact Procurement Scenarios for Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate (6148‑38‑5)


Core Intermediate for EGFR‑Targeted Anticancer Library Synthesis

The para‑ethyl‑benzoate‑thiazolidinone scaffold is directly validated as a precursor for generating potent EGFR kinase inhibitors (IC₅₀ as low as 0.098 µM) with demonstrated cell‑cycle arrest and apoptosis induction in HepG2 cells [1]. Procurement of CAS 6148‑38‑5 as a synthetic intermediate enables one‑ to two‑step derivatization (e.g., Knoevenagel condensation with aryl aldehydes) to access focused libraries for anticancer lead optimization [2].

Negative Control for NMDA Receptor Modulator Studies (Orthogonal Selectivity Verification)

Because the ortho‑tetrahydrobenzothiophene analog EU1794‑4 is a validated NMDA receptor NAM, the para‑benzoate compound (CAS 6148‑38‑5) serves as a structurally matched negative control that is predicted to lack NMDA receptor modulatory activity [1][2]. This orthogonal selectivity profile is valuable for target‑engagement studies aiming to deconvolute kinase‑dependent vs. ion‑channel‑dependent cellular phenotypes.

Physicochemical Reference Standard for Thiazolidinone‑Benzoate SAR Campaigns

With well‑defined computed and experimentally verifiable properties (MW 321.35, LogP 0.8, TPSA 137 Ų, 2 HBD, 5 HBA), the compound can serve as a reference point for benchmarking the property shifts induced by subsequent structural modifications (e.g., halogenation, methoxylation, arylidene introduction) in quantitative structure–activity relationship (QSAR) models [1].

Building Block for Dual EGFR/VEGFR‑2 Inhibitor Design

Recent literature demonstrates that thiazolidinone‑benzoate hybrids can be elaborated into dual EGFR/VEGFR‑2 kinase inhibitors with enhanced antiproliferative potency [2]. The ethyl ester handle of CAS 6148‑38‑5 provides a convenient point for further functionalization (hydrolysis to acid, amidation, or hydrazide formation) without perturbing the thiazolidinone pharmacophore, enabling modular assembly of dual‑targeting conjugates.

Quote Request

Request a Quote for Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.